1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-
Description
The compound 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- features a 1,3,5-triazine core substituted with:
- Chlorine at position 4,
- 3-(2-Furanyl)propoxy at position 6 (an ether-linked furan moiety),
- N,N-Dimethylamine at position 2.
This structure combines electronic (chlorine), steric (dimethylamine), and aromatic (furan) features, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its synthesis likely involves nucleophilic substitution reactions, similar to other triazine derivatives .
Properties
CAS No. |
137484-84-5 |
|---|---|
Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-chloro-6-[3-(furan-2-yl)propoxy]-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H15ClN4O2/c1-17(2)11-14-10(13)15-12(16-11)19-8-4-6-9-5-3-7-18-9/h3,5,7H,4,6,8H2,1-2H3 |
InChI Key |
ANRCKXKFIVUJPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)Cl)OCCCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core reagent.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride with N,N-dimethylamine under basic conditions, typically using sodium carbonate as a base.
Further Substitution: The second chlorine atom is then substituted with 3-(2-furanyl)propoxy group. This step often requires the use of a suitable base and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Final Substitution: The final chlorine atom is replaced with an amine group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The furanyl group can undergo oxidation to form furan derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Oxidized furanyl derivatives.
Reduction Products: Hydrogenated triazines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazines exhibit significant antimicrobial properties. For instance, compounds similar to 1,3,5-triazin-2-amine have been studied for their effectiveness against various pathogens. A study indicated that certain triazine derivatives could inhibit bacterial growth and biofilm formation, making them potential candidates for antibiotic development .
Anticancer Properties
Triazine compounds have also been investigated for their anticancer activities. The unique structure allows for interactions with biological targets involved in cancer progression. Computational studies suggest that modifications to the triazine core can enhance binding affinity to specific cancer-related enzymes, such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis .
Herbicides
The triazine family is well-known in agriculture as herbicides. The compound's structure allows it to interact with photosynthesis pathways in plants, leading to effective weed control. Research has demonstrated that triazine-based herbicides can significantly reduce weed populations without harming crop yields .
Pesticides
In addition to herbicides, triazines are being explored as components of pesticide formulations. Their ability to disrupt metabolic processes in pests makes them valuable in integrated pest management strategies. Field trials have shown that formulations containing triazine derivatives can improve pest control efficacy .
Polymer Chemistry
Triazines are utilized in the synthesis of polymers due to their thermal stability and chemical resistance. The incorporation of triazine units into polymer backbones can enhance mechanical properties and thermal stability. Research has indicated that these materials can be used for coatings and composites with improved durability .
Nanotechnology
In nanotechnology, triazines are being explored as stabilizing agents for nanoparticles. Their ability to form complexes with metal ions allows for the synthesis of metal nanoparticles with controlled sizes and shapes, which are essential for applications in catalysis and electronics .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PMC10812491 | Identified significant inhibition of bacterial biofilms by triazine derivatives. |
| Anticancer | MDPI Journal | Computational docking studies revealed strong binding affinities to DHFR by modified triazines. |
| Herbicides | Agricultural Research | Field trials showed effective weed control with minimal crop damage using triazine-based herbicides. |
| Polymer Chemistry | Materials Science Journal | Enhanced thermal stability observed in polymers incorporating triazine units. |
| Nanotechnology | Nanotech Journal | Successful synthesis of stable metal nanoparticles using triazine stabilizers. |
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physical Properties
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for preparing 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-1,3,5-triazin-2-amine, and how is regioselectivity ensured during substitution reactions? Methodological Answer: The synthesis typically involves sequential nucleophilic substitution on a cyanuric chloride backbone. For example:
Step 1: React cyanuric chloride with 3-(2-furanyl)propan-1-ol under basic conditions (e.g., Hünig’s base) in CH₂Cl₂ at 0°C to introduce the propoxy-furyl group at the 6-position .
Step 2: Substitute the remaining chlorine atoms with dimethylamine (for N,N-dimethyl groups) under controlled temperature (0°C → room temperature) to ensure selectivity .
Regioselectivity is achieved by stepwise addition of nucleophiles, leveraging the differential reactivity of chlorines in cyanuric chloride (C2 > C4 > C6) .
Advanced Question: Q. How can computational modeling (e.g., DFT) predict reaction pathways to optimize substitution order and minimize byproducts? Methodological Answer: Density Functional Theory (DFT) calculations can model transition states to identify energy barriers for substitution at each triazine position. For instance, optimizing the 6-position substitution first (due to lower steric hindrance from the furylpropoxy group) reduces side reactions. Solvent effects (e.g., dichloromethane vs. THF) and base selection (e.g., Hünig’s base vs. K₂CO₃) are also modeled to refine synthetic protocols .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this triazine derivative? Methodological Answer:
- ¹H/¹³C NMR : Key signals include the furyl protons (δ 6.2–7.6 ppm), propoxy methylene (δ 3.5–4.1 ppm), and N,N-dimethyl groups (δ 2.8–3.2 ppm) .
- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇ClN₅O₂: 334.1072) .
- IR : Peaks at 1600–1650 cm⁻¹ indicate triazine ring vibrations .
Advanced Question: Q. How does X-ray crystallography resolve ambiguities in substituent orientation, particularly for the furylpropoxy chain? Methodological Answer: Single-crystal X-ray diffraction (using SHELXL ) can determine dihedral angles between the triazine ring and furyl group. For example, the propoxy linker’s conformation (gauche vs. anti) influences biological activity by modulating steric interactions. Crystallization is optimized using vapor diffusion with ethyl acetate/hexane gradients .
Biological Activity
Basic Question: Q. What in vitro assays are used to evaluate the antimicrobial potential of this compound? Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with IC₅₀ values calculated via microdilution .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
Advanced Question: Q. How do molecular dynamics simulations elucidate interactions between this triazine and bacterial target proteins (e.g., dihydrofolate reductase)? Methodological Answer: Simulations (e.g., GROMACS) model binding poses of the triazine core in the DHFR active site. The furylpropoxy group’s flexibility is analyzed for hydrophobic contacts with residues like Phe92, while the dimethylamino group’s basicity is tuned to enhance hydrogen bonding with Asp27 .
Pharmacokinetic Optimization
Basic Question: Q. What strategies improve aqueous solubility for in vivo studies? Methodological Answer:
- Salt Formation : Hydrochloride salts (e.g., compound 11p in ) increase solubility.
- Co-solvents : Use cyclodextrins or DMSO/PBS mixtures (≤10% v/v) for dosing .
Advanced Question: Q. How do metabolic stability assays (e.g., liver microsomes) guide structural modifications to reduce CYP450-mediated degradation? Methodological Answer: Incubate the compound with human liver microsomes and NADPH, monitoring depletion via LC-MS. Substituents like the furyl group are prone to oxidation; replacing it with a bioisostere (e.g., thiophene) or adding electron-withdrawing groups (e.g., CF₃) slows metabolism .
Structure-Activity Relationship (SAR)
Basic Question: Q. How does varying the propoxy linker length impact biological activity? Methodological Answer: Synthesize analogs with ethylene (C2), propylene (C3), or butylene (C4) linkers. Shorter chains (C2) reduce flexibility, often lowering antimicrobial efficacy, while longer chains (C4) may introduce toxicity .
Advanced Question: Q. Can 3D-QSAR models predict activity cliffs when introducing halogen substituents on the triazine core? Methodological Answer: Comparative Molecular Field Analysis (CoMFA) correlates steric/electrostatic fields with activity data. For example, adding Cl at C4 enhances potency, but bulkier groups (e.g., Br) disrupt binding .
Analytical Challenges
Basic Question: Q. How is HPLC used to assess purity, and what columns/mobile phases are optimal? Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 → 5:95 over 20 min) .
Advanced Question: Q. What LC-MS/MS methods detect degradation products under accelerated stability conditions (40°C/75% RH)? Methodological Answer: High-resolution LC-MS (Q-TOF) with ESI+ identifies hydrolyzed products (e.g., loss of Cl or furyl groups). Forced degradation in 0.1N HCl/NaOH reveals acid-labile propoxy linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
